molecular formula C10H11N3O3 B13990921 2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide CAS No. 54571-11-8

2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide

Cat. No.: B13990921
CAS No.: 54571-11-8
M. Wt: 221.21 g/mol
InChI Key: JQKMMCGWRQKBJI-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide is an organic compound that belongs to the class of pyridinecarboxylic acids It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide typically involves the reaction of 2-pyridinecarboxylic acid with hydrazine hydrate followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine with similar chemical properties.

    Nicotinic acid (3-pyridinecarboxylic acid):

    Isonicotinic acid (4-pyridinecarboxylic acid): Another isomer with different chemical and biological properties.

Uniqueness

2-Pyridinecarboxylic acid, 2,2-diacetylhydrazide is unique due to its specific structure, which allows it to form various derivatives and complexes

Properties

CAS No.

54571-11-8

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

N',N'-diacetylpyridine-2-carbohydrazide

InChI

InChI=1S/C10H11N3O3/c1-7(14)13(8(2)15)12-10(16)9-5-3-4-6-11-9/h3-6H,1-2H3,(H,12,16)

InChI Key

JQKMMCGWRQKBJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C(=O)C)NC(=O)C1=CC=CC=N1

Origin of Product

United States

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